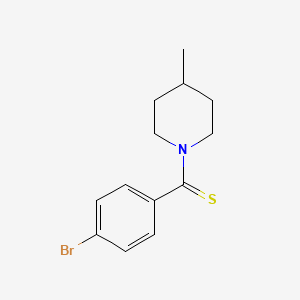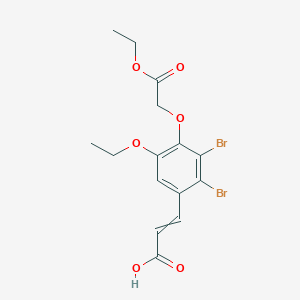
(E)-3-(2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl)acrylic acid is an organic compound characterized by its complex structure, which includes multiple bromine atoms, ethoxy groups, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl)acrylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the bromination of an ethoxy-substituted phenylacrylic acid derivative, followed by esterification and subsequent oxidation reactions. The reaction conditions often require the use of catalysts, such as copper or palladium, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce debrominated phenylacrylic acid derivatives.
Scientific Research Applications
(E)-3-(2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atoms and ethoxy groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities, such as the presence of ethoxy groups, but differs in its functional groups and overall reactivity.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar ester functionality, but with a different aromatic ring structure.
Uniqueness
(E)-3-(2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl)acrylic acid is unique due to its combination of bromine atoms, ethoxy groups, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H16Br2O6 |
|---|---|
Molecular Weight |
452.09 g/mol |
IUPAC Name |
3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H16Br2O6/c1-3-21-10-7-9(5-6-11(18)19)13(16)14(17)15(10)23-8-12(20)22-4-2/h5-7H,3-4,8H2,1-2H3,(H,18,19) |
InChI Key |
HEKSIITZOFTTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12457775.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)

![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B12457807.png)
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B12457817.png)
![2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol](/img/structure/B12457821.png)
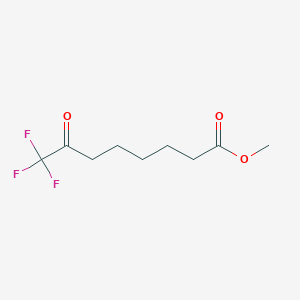
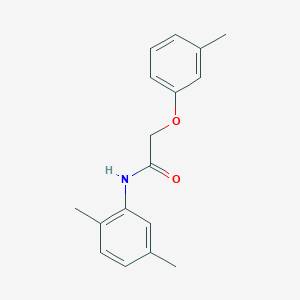
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12457831.png)
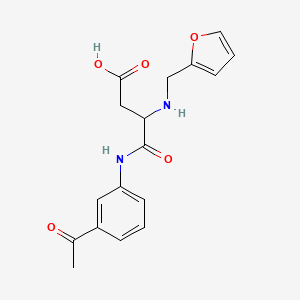
![N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide](/img/structure/B12457843.png)
